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molecular formula C12H16N2O2 B8649089 1-(4-Aminophenyl)-2-morpholinylethanone

1-(4-Aminophenyl)-2-morpholinylethanone

Cat. No. B8649089
M. Wt: 220.27 g/mol
InChI Key: IVOLKHSIIVYKCM-UHFFFAOYSA-N
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Patent
US04282206

Procedure details

A suspension of 17.6 (0.07 mole) of Compound II and 1.76 g. of 10% palladium on carbon in 175 ml of ethanol was reduced using a Parr Hydrogenator until hydrogen uptake ceased. The catalyst was removed by filtration and the ethanol solution evaporated. The solid thus obtained was recrystallized twice from water and once from toluene whereby 5.1 g. of yellow needles of the Compound I were obtained, m.p. 107°-110° C., U.V.λmax (Am): 318(21,000), 232(6,800).
[Compound]
Name
17.6
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:18])[CH2:11][N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:18])[CH2:11][N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
17.6
Quantity
0.07 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CN1CCOCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the ethanol solution evaporated
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized twice from water and once from toluene whereby 5.1 g

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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